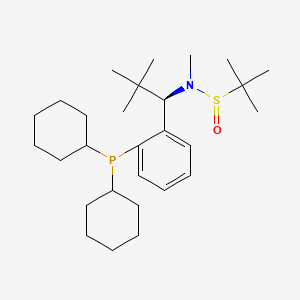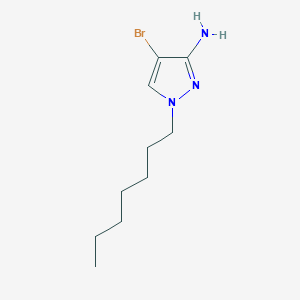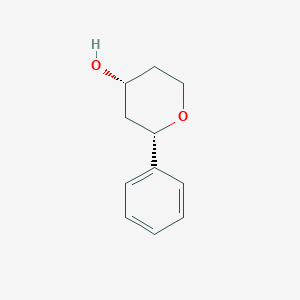![molecular formula C6H11F2NO2S B13640693 Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate is an organic compound that features a difluoromethylthio group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate typically involves the introduction of the difluoromethylthio group to a suitable precursor. One common method involves the reaction of a butanoate derivative with a difluoromethylthiolating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The amino and difluoromethylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituents introduced.
科学的研究の応用
Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate exerts its effects involves interactions with specific molecular targets. The difluoromethylthio group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4,5-difluorobenzoate
- Methyl 2-amino-4-fluoromethylbutanoate
Uniqueness
Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
特性
分子式 |
C6H11F2NO2S |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
methyl 2-amino-4-(difluoromethylsulfanyl)butanoate |
InChI |
InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3 |
InChIキー |
JWMZRQUXTILQND-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCSC(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)
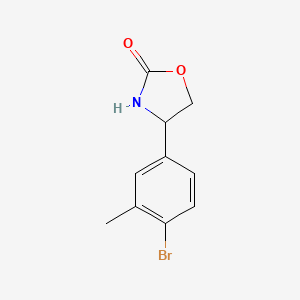
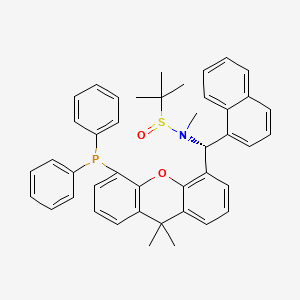
![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

